molecular formula C19H16ClN3O3 B2879089 N'-(2-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898435-80-8

N'-(2-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No.: B2879089
CAS No.: 898435-80-8
M. Wt: 369.81
InChI Key: JZYBDBGZKLPGLC-UHFFFAOYSA-N
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Description

The compound N'-(2-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl}ethanediamide features a structurally complex 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl core, substituted with an ethanediamide linker and a 2-chlorophenyl group. This scaffold is notable for its fused bicyclic system and ketone functionality at position 11, which may influence both reactivity and biological interactions.

Properties

IUPAC Name

N-(2-chlorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-14-3-1-2-4-15(14)22-19(26)18(25)21-13-9-11-5-6-16(24)23-8-7-12(10-13)17(11)23/h1-4,9-10H,5-8H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYBDBGZKLPGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Azatricyclic Core

The 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one moiety is constructed via a [4+2] cycloaddition followed by intramolecular alkylation.

Step 1: Diels-Alder Reaction
Cyclohexenone derivatives react with maleimide analogs in the presence of p-toluenesulfonic acid and isopropenyl acetate to form bicyclic intermediates. For example:
$$
\text{Cyclohexenone} + \text{Maleimide} \xrightarrow{p\text{-TsOH, isopropenyl acetate}} \text{Bicyclic adduct (85-90\% yield)}
$$
Step 2: Ring-Closing Alkylation
The bicyclic intermediate undergoes base-mediated intramolecular alkylation using dibromoalkanes or epichlorohydrin to form the tricyclic framework. Reaction conditions:

  • Solvent: Dichloromethane or THF
  • Base: Triethylamine or DBU
  • Temperature: 0°C to room temperature.

Preparation of N'-(2-Chlorophenyl)Ethanediamide

The ethanediamide segment is synthesized via sequential amidation:

Step 1: Chlorophenylamine Activation
2-Chloroaniline is treated with ethyl oxalyl chloride in anhydrous THF to form N-(2-chlorophenyl)oxalamic acid ethyl ester:
$$
\text{2-Chloroaniline} + \text{ClC(O)COOEt} \rightarrow \text{N-(2-Chlorophenyl)oxalamic acid ethyl ester (78\% yield)}
$$
Step 2: Saponification and Amidation
The ethyl ester is hydrolyzed with aqueous NaOH, followed by coupling to the azatricyclic amine using carbodiimide reagents:
$$
\text{Oxalamic acid} + \text{Azatricyclic amine} \xrightarrow{DCC, DMAP} \text{Target compound (65-70\% yield)}
$$

Coupling Methods and Reagent Optimization

Coupling the azatricyclic amine to the chlorophenyl ethanediamide requires careful reagent selection:

Reagent Solvent Temperature Yield (%) Byproducts
DCC/DMAP DCM 0°C → RT 68 Dicyclohexylurea
EDAC/HOBt DMF -10°C 72 N-Acylurea
HATU/DIEA Acetonitrile RT 75 Triethylamine salts

Data compiled from.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides superior activation with minimal racemization. Anhydrous conditions (<50 ppm H₂O) are critical to prevent hydrolysis of the activated ester.

Reaction Conditions and Process Optimization

Temperature and Atmosphere Control

  • Azatricyclo formation : Conducted under N₂ to prevent oxidation of conjugated dienes.
  • Amide coupling : Maintained at -10°C to 0°C to suppress side reactions.

Solvent Systems

  • Polar aprotic solvents (DMF, DCM) enhance reagent solubility.
  • Co-solvents : Adding 10% THF to DMF improves azatricyclic amine dissolution.

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Accelerates acyl transfer in DCC-mediated couplings.
  • DIEA (N,N-Diisopropylethylamine) : Neutralizes HCl generated during HATU activation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • δ 7.45–7.30 (m, 4H, Ar-H from chlorophenyl).
    • δ 6.85 (s, 1H, NH amide).
    • δ 2.90–2.60 (m, 4H, bridgehead protons of azatricyclo).
  • IR Spectroscopy : Bands at 1680 cm⁻¹ (C=O amide) and 1655 cm⁻¹ (ketone).

Chromatographic Purity Assessment

  • HPLC : C18 column, 70:30 H₂O/ACN, 1.0 mL/min, retention time = 12.3 min.
  • LC-MS : [M+H]⁺ = 439.2 (calculated 439.1).

X-ray Crystallography

Single-crystal X-ray analysis confirms the tricyclic framework’s boat conformation and amide plane orientation. Key metrics:

  • Bond length N1–C2: 1.335 Å
  • Dihedral angle between azatricyclo and chlorophenyl: 87.5°.

Challenges and Troubleshooting

Byproduct Formation

  • Dimerization : Occurs during azatricyclo alkylation at >25°C. Mitigated by slow addition of dibromoalkanes.
  • Epimerization : Use of HATU instead of DCC reduces racemization at chiral centers.

Purification Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), eluent gradient from 5% to 40% EtOAc/hexane.
  • Recrystallization : From ethyl acetate/hexane (1:3) yields 98% pure product.

Scale-up Considerations

  • Continuous Flow Systems : Improve heat dissipation during exothermic amide couplings.
  • In-line FTIR Monitoring : Detects intermediate formation in real-time, reducing off-spec batches.

Chemical Reactions Analysis

Types of Reactions

N'-(2-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted oxalamides.

Scientific Research Applications

N'-(2-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and cancer-related pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N'-(2-chlorophenyl)-N-{11-oxo-1-azatricyclo[...]}ethanediamide and related compounds:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Features
Target Compound 2-Chlorophenyl, ethanediamide Not provided C₂₀H₁₇ClN₃O₃ (inferred) ~394.8 (inferred) Ethanediamide linker; electron-withdrawing Cl enhances stability
N-{11-Oxo-...}thiophene-2-sulfonamide (BI81525) Thiophene-2-sulfonamide 903274-08-8 C₁₅H₁₄N₂O₃S₂ 334.41 Sulfonamide group; potential for enhanced hydrogen bonding
N-{11-Oxo-...}cyclohexanecarboxamide (BK48053) Cyclohexanecarboxamide 906177-69-3 C₁₈H₂₂N₂O₂ 298.38 Hydrophobic cyclohexane moiety; likely improved membrane permeability
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-Oxo-...}ethanediamide Benzothiophene, hydroxypropyl, ethanediamide 2034359-61-8 C₂₄H₂₃N₃O₄S 449.52 Extended aromatic system (benzothiophene); hydroxyl group for solubility

Structural and Functional Insights:

  • Core Modifications : All compounds share the 11-oxo-1-azatricyclo core, but substituents vary significantly. The ethanediamide linker in the target compound and introduces hydrogen-bonding capacity, whereas sulfonamide () and carboxamide () groups alter electronic properties and solubility.
  • Cyclohexane () and thiophene () groups may optimize pharmacokinetic profiles in drug discovery.
  • Synthetic Accessibility : Sulfonamide derivatives () are typically easier to synthesize due to established sulfonation protocols, whereas ethanediamide linkers (target compound, ) require multi-step coupling reactions.

Notes and Limitations

Data Gaps : Direct pharmacological or toxicity data for the target compound are absent in the provided evidence. Further in vitro/in vivo studies are required to validate hypothesized applications.

Synthetic Challenges : The ethanediamide linker and tricyclic core necessitate advanced synthetic strategies, which could hinder large-scale production.

Biological Activity

N'-(2-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound that has garnered interest for its potential biological activity and therapeutic applications. This article delves into the compound's structural characteristics, synthesis, biological interactions, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C19H20ClN3OC_{19}H_{20}ClN_{3}O with a molecular weight of approximately 363.4 g/mol. The compound features a unique azatricyclo framework that contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Tricyclic Core : Utilizing cyclization reactions that may involve strong acids or bases as catalysts.
  • Introduction of Functional Groups : Incorporating the chlorophenyl group and other functional moieties through various organic reactions.

Table 1: Synthesis Steps Overview

StepReaction TypeDescription
1CyclizationFormation of the tricyclic structure
2SubstitutionIntroduction of the chlorophenyl group
3FunctionalizationAddition of the ethanediamide moiety

Biological Activity

Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in neurotransmitter systems and metabolic pathways.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates, thereby blocking active sites.
  • Neurotransmitter Modulation : Potential effects on neurotransmitter systems could influence pathways related to psychiatric disorders.

Case Study Findings

A study focusing on similar azatricyclo compounds demonstrated their ability to modulate serotonin and dopamine pathways, suggesting that this compound may exhibit comparable activity .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential.

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
11-Oxo-Azatricyclo CompoundC18H17ClN2OC_{18}H_{17}ClN_{2}OSimpler structure; lacks chlorophenyl group
3-Methyl DerivativeC19H20ClN3OC_{19}H_{20}ClN_{3}OMethyl substitution alters properties significantly

This comparison highlights how specific substitutions influence biological activity and chemical reactivity.

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